molecular formula C10H10Ru-6 B136871 Cyclopenta-1,3-diene;cyclopentane;ruthenium CAS No. 156206-09-6

Cyclopenta-1,3-diene;cyclopentane;ruthenium

Cat. No. B136871
M. Wt: 231.3 g/mol
InChI Key: KRRYFXOQIMANBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta-1,3-diene;cyclopentane;ruthenium is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a ruthenium-based catalyst that is used in various chemical reactions, particularly in the field of organic synthesis.

Mechanism Of Action

The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;ruthenium involves the coordination of the ruthenium atom with the substrate molecule. The resulting complex undergoes various chemical reactions, such as oxidative addition, reductive elimination, and ligand exchange, which ultimately lead to the desired product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Cyclopenta-1,3-diene;cyclopentane;ruthenium. However, studies have shown that this compound is relatively non-toxic and has low environmental impact.

Advantages And Limitations For Lab Experiments

The use of Cyclopenta-1,3-diene;cyclopentane;ruthenium as a catalyst offers several advantages in lab experiments. This compound is highly efficient, selective, and versatile, making it suitable for a wide range of chemical reactions. However, there are also some limitations associated with its use, such as the high cost of the compound and the need for specialized equipment and expertise.

Future Directions

There are numerous future directions for the research and development of Cyclopenta-1,3-diene;cyclopentane;ruthenium. Some potential areas of interest include the optimization of the synthesis method, the development of new and more efficient catalysts, and the exploration of new applications in the field of organic synthesis. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its potential use in pharmaceuticals and other biomedical applications.
Conclusion:
Cyclopenta-1,3-diene;cyclopentane;ruthenium is a ruthenium-based catalyst that has numerous scientific research applications, particularly in the field of organic synthesis. The synthesis method involves the reaction of cyclopentadiene with ruthenium trichloride in the presence of a reducing agent. The mechanism of action involves the coordination of the ruthenium atom with the substrate molecule. While there are several advantages associated with the use of this compound as a catalyst, there are also some limitations, such as the high cost of the compound and the need for specialized equipment and expertise. There are numerous future directions for the research and development of Cyclopenta-1,3-diene;cyclopentane;ruthenium, including the optimization of the synthesis method, the development of new and more efficient catalysts, and the exploration of new applications in the field of organic synthesis.

Scientific Research Applications

Cyclopenta-1,3-diene;cyclopentane;ruthenium has numerous scientific research applications, particularly in the field of organic synthesis. This compound is used as a catalyst in various chemical reactions, such as hydrogenation, isomerization, and dehydrogenation. It is also used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

properties

CAS RN

156206-09-6

Product Name

Cyclopenta-1,3-diene;cyclopentane;ruthenium

Molecular Formula

C10H10Ru-6

Molecular Weight

231.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;ruthenium

InChI

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;

InChI Key

KRRYFXOQIMANBV-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru]

synonyms

1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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